2-chloro-4-[(pyridin-3-ylmethyl)amino]benzoic acid
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Overview
Description
2-chloro-4-[(pyridin-3-ylmethyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the second position and a pyridylmethylamino group at the fourth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(pyridin-3-ylmethyl)amino]benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 3-pyridylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-chlorobenzoic acid and 3-pyridylmethylamine.
Reaction Conditions: The reaction is usually conducted in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: A catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate), may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of automated equipment and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-[(pyridin-3-ylmethyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-chloro-4-[(pyridin-3-ylmethyl)amino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-[(pyridin-3-ylmethyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzoic acid: This compound has a similar structure but with an amino group instead of a pyridylmethylamino group.
4-Chloroanthranilic acid: Another similar compound with a chloro group at the fourth position and an amino group at the second position.
2-Chloro-4-aminobenzoic acid: Similar to 2-chloro-4-[(pyridin-3-ylmethyl)amino]benzoic acid but with an amino group instead of a pyridylmethylamino group.
Uniqueness
This compound is unique due to the presence of the pyridylmethylamino group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H11ClN2O2 |
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Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-4-(pyridin-3-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C13H11ClN2O2/c14-12-6-10(3-4-11(12)13(17)18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2,(H,17,18) |
InChI Key |
NVUNMDKIQCAFFV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC2=CC(=C(C=C2)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC(=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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